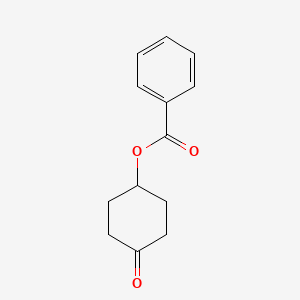

4-(Benzoyloxy)cyclohexanone

Description

Overview of the Chemical Compound's Significance in Organic Synthesis

The significance of 4-(Benzoyloxy)cyclohexanone in organic synthesis is rooted in its bifunctional nature. The ketone and ester groups allow for a range of reactions, making it a useful building block for more complex molecules. cymitquimica.comcymitquimica.com The presence of the benzoyloxy group enhances its reactivity in processes like acylation and esterification. cymitquimica.com This reactivity profile makes it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com

The cyclohexanone (B45756) framework itself is a common motif in many biologically active compounds and natural products. Consequently, derivatives of this compound are instrumental in the construction of these complex molecular architectures. For instance, related cyclohexanone derivatives are key intermediates in the synthesis of various natural products and complex molecules.

The compound's utility is further highlighted by its role as a starting material for producing substituted 1-acetylcyclohexenes, demonstrating its application in creating diverse cyclic structures. rsc.org

Historical Context and Early Research on this compound

Early investigations into the chemistry of this compound date back to the mid-20th century. A notable early study by E. R. H. Jones and F. Sondheimer in 1949 detailed the preparation of substituted 1-acetylcyclohexenes starting from 4-benzoyloxycyclohexanone. rsc.org This research laid some of the foundational groundwork for understanding the reactivity of this compound and its potential as a precursor in organic synthesis. rsc.org

The preparation of 4-benzoyloxycyclohexanone itself was described in literature preceding this, indicating its availability for synthetic explorations. cur.ac.rw These early studies were crucial in establishing the compound's utility and paving the way for its subsequent applications in more complex synthetic endeavors.

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research continues to leverage the synthetic potential of this compound and its structural analogs. While direct research on the specific molecule may be specialized, the broader field of substituted cyclohexanones is an active area of investigation.

Current trends involve the use of similar cyclohexanone derivatives in stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. For example, research on related compounds like 4-(benzyloxy)cyclohexanone (B28227) focuses on enantioselective synthesis to produce specific (R)- and (S)-enantiomers, which are crucial chiral building blocks for complex natural products. acs.orgresearchgate.net

Furthermore, modern research explores the synthesis of novel polysubstituted cyclohexanone derivatives and their potential applications. researchgate.net This includes the synthesis of bis-chalcone derivatives from cyclohexanone precursors, which are being investigated for their biological activities. biomedpress.org The ongoing exploration of new synthetic methodologies and applications ensures that cyclohexanone derivatives, including this compound, remain relevant in the field of organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-oxocyclohexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFICJPDIBDJAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287542 | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-95-4 | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzoyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzoyloxy Cyclohexanone and Its Precursors

Established Synthetic Routes to 4-(Benzoyloxy)cyclohexanone

The most direct routes to this compound involve the esterification of its corresponding alcohol precursor or the oxidation of a more reduced cyclohexane (B81311) derivative followed by esterification.

The most straightforward and common method for preparing this compound is the direct benzoylation of 4-Hydroxycyclohexanone (B83380). cymitquimica.com This reaction involves the formation of an ester linkage between the hydroxyl group of 4-Hydroxycyclohexanone and a benzoyl group from a suitable reagent.

Standard laboratory procedures for this transformation typically employ benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid or benzoic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether. The product, also known by synonyms such as 4-Oxocyclohexyl benzoate (B1203000) or Benzoic acid 4-oxocyclohexan-1-yl ester, is a versatile intermediate in organic synthesis. cymitquimica.comcymitquimica.com

An alternative, two-step approach to this compound begins with the oxidation of 1,4-Cyclohexanediol. This diol is a readily available and versatile starting material. lookchem.com The selective oxidation of one of the two hydroxyl groups in 1,4-Cyclohexanediol yields the key intermediate, 4-Hydroxycyclohexanone. researchgate.net

Several oxidizing systems have been developed for this purpose. One documented method involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) in conjunction with sodium bromate (B103136) in an acetonitrile/water solvent system. This process has been reported to produce 4-Hydroxycyclohexanone in high yield (91%). chemicalbook.com Another system utilizes a 12-tungstophosphoric acid-hydrogen peroxide mixture, which also successfully converts 1,4-Cyclohexanediol to 4-Hydroxycyclohexanone. researchgate.net Once the 4-Hydroxycyclohexanone is synthesized and isolated, it can be subjected to benzoylation as described in the previous section to afford the final product.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. univpancasila.ac.id For the synthesis of this compound and its precursors, this often involves the use of cleaner oxidants and recyclable catalysts or solvents.

Stereoselective Synthesis of this compound and its Analogues

The development of stereoselective synthetic methods is crucial for producing specific enantiomers or diastereomers of chiral molecules for applications in pharmaceuticals and materials science. For this compound and its analogues, several strategies have been employed.

One powerful technique is the catalytic asymmetric acylation, often used for the desymmetrization of meso-diols. For instance, the highly efficient synthesis of (R)-4-benzoyloxy-2-cyclopenten-1-one, an analogue, was achieved through the catalytic asymmetric acylation of the corresponding meso-diol, cis-2-cyclopentene-1,4-diol, followed by oxidation. researchgate.net This approach, which can utilize chiral catalysts to selectively acylate one of two prochiral hydroxyl groups, could be adapted for the synthesis of chiral this compound from cis-1,4-cyclohexanediol. Enantioselective synthesis of the related compound (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one has also been successfully demonstrated, showcasing the feasibility of controlling stereochemistry on the cyclohexanone (B45756) ring. researchgate.net Research into the stereoselective synthesis of complex molecules containing the benzoyloxy-cyclohexane framework often involves enzymatic resolutions or the use of chiral auxiliaries to achieve high enantiomeric excess. nih.govresearchgate.net

Isolation and Purification Techniques for this compound in Laboratory and Industrial Settings

The final step in any synthesis is the isolation and purification of the target compound. The methods employed depend on the scale of the reaction and the physical properties of the product. This compound can exist as either a liquid or a solid at room temperature. sigmaaldrich.comcymitquimica.com

For laboratory-scale preparations, the most common purification technique is flash column chromatography. This method allows for the efficient separation of the product from unreacted starting materials, reagents, and byproducts. A typical solvent system for a related, complex benzyloxy-substituted compound involves a gradient of ethyl acetate (B1210297) and heptane. google.com

On an industrial scale, distillation is often a more practical and economical method. For related compounds like cyclohexanone, a process has been described where the crude product is first treated with acids or ion exchangers to degrade impurities, which can then be more easily separated by distillation. google.com Following the reaction, a standard workup procedure would involve quenching the reaction, separating the organic layer, washing it with aqueous solutions (e.g., dilute acid, base, or brine) to remove water-soluble impurities, drying the organic phase over an agent like anhydrous magnesium sulfate, and finally, removing the solvent under reduced pressure before final purification.

Data Tables

Research Findings on Synthetic Methodologies

| Focus Area | Precursor(s) | Reagents/Catalyst | Key Findings/Yield | Reference(s) |

| Precursor Synthesis | 1,4-Cyclohexanediol | Cerium (IV) ammonium nitrate, sodium bromate | Oxidation to 4-Hydroxycyclohexanone in 91% yield. | chemicalbook.com |

| Precursor Synthesis | 1,4-Cyclohexanediol | 12-tungstophospholic acid, H₂O₂ | Oxidation yields 4-Hydroxycyclohexanone. | researchgate.net |

| Green Synthesis | 1,4-Cyclohexanediol | H₂O₂, Sodium tungstate (B81510) dihydrate | Green oxidation method to produce 1,4-cyclohexanedione. | dissertationtopic.net |

| Stereoselective Synthesis | cis-2-cyclopentene-1,4-diol | Chiral catalyst, PDC | Asymmetric acylation followed by oxidation to yield (R)-4-benzoyloxy-2-cyclopenten-1-one. | researchgate.net |

| Purification | Crude Cyclohexanone | Acid ion exchanger | Degradation of impurities allows for easier separation by distillation. | google.com |

Reactivity and Reaction Pathways of 4 Benzoyloxy Cyclohexanone

Chemical Transformations Involving the Cyclohexanone (B45756) Moiety

The cyclohexanone ring is the site of numerous characteristic ketone reactions, including condensations, reductions, and oxidations.

Carbonyl condensation reactions are a fundamental class of transformations for ketones, proceeding through the formation of an enolate intermediate. libretexts.org This enolate acts as a nucleophile, attacking an electrophilic carbonyl group to form a new carbon-carbon bond. libretexts.orglibretexts.org In the case of 4-(Benzoyloxy)cyclohexanone, the presence of α-hydrogen atoms allows it to participate in such reactions.

To enhance the nucleophilicity of the α-carbon, ketones like this compound can be converted into enamine intermediates. The Stork enamine reaction involves the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466), to form an enamine. libretexts.orgpressbooks.pub This enamine is a more potent nucleophile than the corresponding enolate and can be used in various synthetic applications, including Michael additions to α,β-unsaturated carbonyl compounds. libretexts.orgchegg.com

Research on structurally similar compounds, such as 4-benzoyl-4-methylcyclohexanone, provides insight into the complex reaction pathways available to these enamine intermediates. rsc.org In one study, the pyrrolidine enamine of 4-benzoyl-4-methylcyclohexanone was reacted with crotonoyl chloride. This did not result in a simple acylation but instead led to the formation of complex adamantane (B196018) derivatives through a cascade of reactions initiated by a rsc.orgrsc.org sigmatropic rearrangement. rsc.org The stereochemistry of the final products was found to be determined by the transition state geometry of this rearrangement. rsc.org This highlights the potential for this compound-derived enamines to participate in sophisticated chemical transformations beyond simple condensation reactions.

The carbonyl group of cyclohexanone has been shown to induce the polymerization of acrylamide (B121943) in tetrahydrofuran (B95107) at elevated temperatures. researchgate.net This reaction proceeds through a radical-initiated mechanism, where it is proposed that a complex forms between the carbonyl group of the cyclohexanone and the amide group (-NH₂) of the acrylamide. researchgate.net This interaction facilitates the generation of radicals that initiate polymerization.

The rate of polymerization (Rp) was found to follow the kinetic expression below, indicating a complex dependence on the concentrations of both the monomer and the initiator. researchgate.net

| Reactant | Order of Reaction |

| Acrylamide (AAm) | 1.6 |

| Cyclohexanone (CHn) | 0.6 |

This interactive table summarizes the experimentally determined reaction orders for the polymerization of acrylamide initiated by cyclohexanone.

The carbonyl group of the cyclohexanone moiety is susceptible to reduction by various reducing agents. Analogous to the electrolytic reduction of cyclohexane-1,4-dione which yields 4-hydroxycyclohexanone (B83380) and 1,4-cyclohexanediols, the ketone in this compound can be reduced to a secondary alcohol. rsc.org This transformation would result in the formation of cis- and trans-4-(Benzoyloxy)cyclohexanol. Standard laboratory reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for such reductions of ketones to alcohols.

The cyclohexanone ring can undergo oxidative cleavage under specific conditions. The oxidation of cyclohexanone is an industrially significant process for the production of adipic acid. nih.gov This transformation typically requires strong oxidizing agents, such as nitric acid, and harsh reaction conditions which lead to the cleavage of the cyclic ketone ring. nih.govresearchgate.net

More recent and environmentally conscious methods have been developed, utilizing molecular oxygen or air as the oxidant in the presence of catalytic systems. nih.govresearchgate.net One such system employs N-hydroxyphthalimide (NHPI) along with transition metal co-catalysts to achieve the oxidation of cyclohexanone to adipic acid under milder conditions. nih.gov Applying these oxidative processes to this compound would be expected to cleave the cyclohexanone ring, leading to the formation of dicarboxylic acid derivatives.

Reactions Involving the Benzoyloxy Group

Hydrolysis of the Benzoyl Ester

The benzoyl ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-hydroxycyclohexanone and benzoic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions.

Under acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. youtube.comyoutube.comyoutube.com This process is reversible and typically requires heating. jk-sci.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. youtube.comjk-sci.com This leads to the formation of a tetrahedral intermediate which then collapses to give a carboxylate salt and an alcohol. A subsequent acid workup is necessary to protonate the carboxylate and yield the carboxylic acid. jk-sci.com

Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are a class of enzymes that are widely used for the hydrolysis of esters. researchgate.netnih.gov These reactions are typically carried out in aqueous media or in organic solvents with a controlled amount of water. researchgate.netgoogle.com While specific studies on the enzymatic hydrolysis of this compound are not prevalent in the provided literature, the general applicability of lipases to ester hydrolysis suggests its feasibility. researchgate.netresearchgate.net

| Condition | Reagents | Products | Key Features |

| Acid-Catalyzed | H₃O⁺ (e.g., HCl or H₂SO₄ in water) | 4-Hydroxycyclohexanone, Benzoic Acid | Reversible, often requires heat. jk-sci.com |

| Base-Catalyzed | 1. NaOH or KOH in water/alcohol 2. H₃O⁺ workup | 4-Hydroxycyclohexanone, Benzoic Acid | Irreversible, forms carboxylate salt initially. jk-sci.com |

| Enzymatic | Lipase (B570770), Water (in buffer or organic solvent) | 4-Hydroxycyclohexanone, Benzoic Acid | Mild conditions, high selectivity. researchgate.netgoogle.com |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to produce a new ester and 4-hydroxycyclohexanone. For instance, reaction with methanol (B129727) would yield methyl benzoate (B1203000) and 4-hydroxycyclohexanone.

Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. youtube.comresearchgate.net In the base-catalyzed process, an alkoxide ion acts as the nucleophile, attacking the ester carbonyl. researchgate.netmdpi.com This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol. researchgate.net

Acid-catalyzed transesterification begins with protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. googleapis.com This method is also reversible.

| Catalyst | Reactant Alcohol | Products | General Conditions |

| Acid (e.g., H₂SO₄) | R'-OH (e.g., Methanol) | Benzoic acid ester (e.g., Methyl benzoate), 4-Hydroxycyclohexanone | Excess of R'-OH, often with heating. googleapis.com |

| Base (e.g., NaOR') | R'-OH (e.g., Methanol) | Benzoic acid ester (e.g., Methyl benzoate), 4-Hydroxycyclohexanone | Catalytic amount of base, excess of R'-OH. researchgate.net |

Ring Expansion Reactions of this compound

The cyclohexanone ring in this compound can undergo ring expansion reactions, most notably the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. sigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as the oxygen atom can be inserted on either side of the carbonyl carbon. The migratory aptitude of the adjacent carbon groups generally determines the outcome. For substituted cyclohexanones, the more substituted carbon atom preferentially migrates. organic-chemistry.org The presence of the electron-withdrawing benzoyloxy group at the 4-position can influence the reaction's regioselectivity and rate.

Chemo-enzymatic Baeyer-Villiger oxidations using lipases have been developed as a greener alternative. rsc.org These systems often utilize an immobilized lipase to generate a peroxyacid in situ from a carboxylic acid and hydrogen peroxide. rsc.org Cyclohexanone oxygenase is another enzyme that can catalyze this type of transformation. harvard.edu

| Oxidant | Catalyst | Product | Reaction Type |

| m-CPBA | None (or Lewis Acid) | Substituted ε-caprolactone | Chemical Baeyer-Villiger Oxidation sigmaaldrich.com |

| H₂O₂ | Lewis Acid or Enzyme (e.g., Lipase) | Substituted ε-caprolactone | Catalytic/Enzymatic Baeyer-Villiger Oxidation sigmaaldrich.comrsc.org |

| O₂ | Enzyme (Cyclohexanone monooxygenase) | Substituted ε-caprolactone | Biocatalytic Baeyer-Villiger Oxidation harvard.edu |

Mechanistic Studies of Key Reactions of this compound

While specific mechanistic studies for this compound are not detailed in the provided search results, the mechanisms for its key reactions can be inferred from well-established principles for analogous compounds.

Hydrolysis and Transesterification: Both acid- and base-catalyzed hydrolysis and transesterification proceed through a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A nucleophile (water for hydrolysis, alcohol for transesterification) then attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of the leaving group (alcohol for hydrolysis, another alcohol for transesterification) regenerates the carbonyl and yields the product. youtube.comyoutube.com

Base-Catalyzed Mechanism: A strong nucleophile (hydroxide for hydrolysis, alkoxide for transesterification) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (alkoxide for hydrolysis, another alkoxide for transesterification) to form the product. jk-sci.comresearchgate.net

Ring Expansion (Baeyer-Villiger Oxidation): The mechanism of the Baeyer-Villiger oxidation is a concerted rearrangement. wikipedia.org

The peroxyacid protonates the ketone's carbonyl oxygen.

The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate . wikipedia.org

In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group, while the O-O bond cleaves, and a carboxylate anion departs. This migration is the rate-determining step. wikipedia.org

Deprotonation of the resulting oxocarbenium ion yields the final lactone product.

The migratory aptitude of the substituents determines the regiochemical outcome of the reaction. organic-chemistry.org

Applications of 4 Benzoyloxy Cyclohexanone As a Key Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

4-(Benzoyloxy)cyclohexanone serves as a valuable and versatile intermediate in the synthesis of various complex molecules of pharmaceutical interest. Its bifunctional nature, featuring a ketone group and a benzoate (B1203000) ester, allows it to be a strategic starting material for constructing intricate molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.

The most prominent application of this compound is in the synthesis of the 1,2,3,4-tetrahydrocarbazole (B147488) (THCz) scaffold. wjarr.comwjarr.com This tricyclic structure is a key component in numerous biologically active compounds. wjarr.com The primary method for this transformation is the Fischer indole (B1671886) synthesis, a well-established reaction that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wjarr.comresearchgate.net In this context, this compound acts as the ketone component, enabling the formation of the fused cyclohexane (B81311) ring of the tetrahydrocarbazole system.

The synthesis of substituted tetrahydrocarbazoles, such as the 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole (B114177) core structure, is exemplified by its application in the production of the anti-migraine drug Frovatriptan. chempedia.info The synthesis of this complex molecule relies on the initial formation of the tetrahydrocarbazole ring system, where this compound can be a key starting material. The subsequent functional group manipulations on the tetrahydrocarbazole core lead to the final active pharmaceutical ingredient.

This compound is utilized as a key intermediate in the synthesis of Frovatriptan, a selective 5-HT receptor agonist used for the treatment of migraine. chempedia.info One synthetic route employs the Fischer indole cyclization to construct the core tetrahydrocarbazole structure of the drug. chempedia.info In this process, a substituted phenylhydrazine is reacted with this compound to form the crucial tricyclic intermediate. chempedia.info A similar pathway for Frovatriptan synthesis involves the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone, a closely related intermediate, in acetic acid to yield 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. google.comgoogle.com

Table 1: Key Reaction in Frovatriptan Synthesis

| Reactants | Key Reaction Type | Product/Intermediate | Reference |

|---|---|---|---|

| This compound + Substituted Phenylhydrazine | Fischer Indole Cyclization | Tetrahydrocarbazole core for Frovatriptan | chempedia.info |

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold, which can be synthesized from precursors like this compound, is a "privileged structure" in medicinal chemistry. wjarr.com Derivatives of THCz are known to possess a wide array of pharmacological activities, including potential use as psychotropic and analgesic agents. wjarr.comwjarr.com Specifically, various substituted tetrahydrocarbazoles have been investigated for antipsychotic and antinociceptive (pain-relieving) properties, making intermediates like this compound valuable starting points for the discovery of new central nervous system agents. wjarr.com

As established, this compound is a foundational building block for various carbazole (B46965) derivatives through reactions like the Fischer indole synthesis. researchgate.netbeilstein-archives.orgchim.it This pathway is a cornerstone for producing the 1,2,3,4-tetrahydrocarbazole skeleton, which can be further modified or aromatized to yield a diverse range of carbazole compounds. beilstein-archives.org

However, the role of this compound as a direct intermediate in the synthesis of quinolone derivatives is not prominently documented in scientific literature. Common synthetic routes to the 4-quinolone core, such as the Camps cyclization or Conrad-Limpach synthesis, typically start from aniline (B41778) derivatives or related aromatic precursors rather than substituted cyclohexanones. wikipedia.orgmdpi.comorganic-chemistry.org

The utilization of this compound in the direct synthesis of dopamine (B1211576) agonists is not well-established in the reviewed scientific literature. Research into novel dopamine receptor ligands often involves different heterocyclic scaffolds and synthetic starting materials. For instance, recent studies on dopamine D4 receptor antagonists have focused on scaffolds like 3- or 4-benzyloxypiperidine, which are synthesized from the corresponding hydroxypiperidines. nih.govnih.gov While carbazole structures can be part of larger molecules with diverse biological activities, a direct and common synthetic route from this compound to compounds primarily classified as dopamine agonists is not clearly described.

Precursor to Tetrahydrocarbazole Derivatives

Contributions to the Synthesis of Fine Chemicals

This compound is a valuable intermediate in the field of organic synthesis, particularly for the production of fine chemicals, which include pharmaceuticals, agrochemicals, and other specialized, high-value molecules. cymitquimica.comquickcompany.in Its utility stems from the presence of two key functional groups: a ketone and a benzoyloxy (ester) group. This bifunctional nature allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecular architectures. cymitquimica.com

The reactivity of the compound is significantly enhanced by the benzoyloxy group. This group makes the molecule amenable to important synthetic reactions such as acylation and esterification. cymitquimica.com In acylation reactions, the cyclohexanone (B45756) moiety can be modified by introducing an acyl group, a critical step in building many complex organic structures. Esterification processes, such as the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, are fundamental in organic synthesis. organic-chemistry.org The ester linkage in this compound can be hydrolyzed or transesterified, allowing for the introduction of different functional groups at the 4-position of the cyclohexanone ring.

The cyclohexanone core itself is a common structural motif in many bioactive compounds and natural products. nih.gov Synthetic strategies often rely on intermediates like this compound to construct this core with the desired stereochemistry and functionality. For example, derivatives of 4-hydroxy-2-cyclohexenone are recognized as key chiral building blocks in the synthesis of complex natural products. researchgate.net The benzoyloxy group can serve as a protecting group for the hydroxyl function or as a leaving group in nucleophilic substitution reactions, further expanding its synthetic utility.

Research has demonstrated the importance of substituted cyclohexanones as precursors for a range of fine chemicals. They are integral to the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsants and analgesics, as well as herbicides and insecticides. alphachem.bizchemcess.com The stability and reactivity of the compound's structure make it a reliable intermediate for chemists aiming to design and execute multi-step synthetic routes. cymitquimica.com

Table 1: Synthetic Utility of this compound in Fine Chemical Synthesis

| Reaction Type | Role of this compound | Potential Product Class |

|---|---|---|

| Acylation | Substrate for introducing acyl groups. cymitquimica.com | Complex ketones, pharmaceutical precursors. |

| Esterification/Transesterification | Source of a functionalized cyclohexanol (B46403) moiety. | Modified esters, polyfunctional molecules. cymitquimica.com |

| Hydrolysis | Precursor to 4-hydroxycyclohexanone (B83380). | Chiral alcohols, natural product synthons. researchgate.net |

| Nucleophilic Addition to Ketone | Electrophilic partner for carbon-carbon bond formation. | Tertiary alcohols, complex carbocycles. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 4 Benzoyloxy Cyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the conformational preferences of the molecule in solution. For 4-(Benzoyloxy)cyclohexanone, both ¹H and ¹³C NMR are instrumental.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexanone (B45756) ring and the benzoyl group. The protons on the benzoyl group would appear in the aromatic region, typically between 7.4 and 8.1 ppm. The protons on the cyclohexanone ring would be found in the aliphatic region. The proton at the C4 position, bonded to the benzoyloxy group, would be shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons adjacent to the carbonyl group (C2 and C6) would also be deshielded and appear at a lower field compared to the protons at C3 and C5.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C1) of the cyclohexanone ring is expected to have a chemical shift in the range of 200-220 ppm. The carbon atom bearing the benzoyloxy group (C4) would appear around 70-80 ppm. The carbons of the benzoyl group would also be readily identifiable, with the ester carbonyl carbon appearing around 165-175 ppm and the aromatic carbons in the 128-134 ppm range.

A critical aspect of the NMR analysis of this compound is the determination of its conformational equilibrium. The cyclohexanone ring predominantly exists in a chair conformation, and the benzoyloxy substituent at the C4 position can occupy either an axial or an equatorial position. The position of this equilibrium is influenced by the polarity of the solvent nih.gov. Studies on related 4-substituted cyclohexanones have shown that ¹H NMR spectroscopy can be used to determine the ratio of axial to equatorial conformers by examining the bandwidths of the signals acs.org. For esters of 4-hydroxy-cyclohexanone, it has been found that the polarity of the molecule can influence the stability of the axial conformer researchgate.net. The conformational equilibrium between the axial and equatorial forms is a dynamic process, and at room temperature, the observed NMR spectrum is a weighted average of the two conformers. At low temperatures, the interconversion can be slowed, allowing for the observation of signals for both individual conformers researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2, H6 (axial and equatorial) | 2.2 - 2.6 | m |

| H3, H5 (axial and equatorial) | 1.8 - 2.2 | m |

| H4 | 4.8 - 5.2 | m |

| Aromatic Protons (ortho) | ~8.0 | d |

| Aromatic Protons (meta, para) | 7.4 - 7.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~208 |

| C2, C6 | ~40 |

| C3, C5 | ~30 |

| C4 | ~75 |

| Ester C=O | ~166 |

| Aromatic C (ipso) | ~130 |

| Aromatic C (ortho, meta, para) | 128 - 134 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the ketone and the ester. Each of these groups has a characteristic absorption band in the IR spectrum.

The carbonyl (C=O) stretching vibration of the ketone in a six-membered ring typically appears as a strong and sharp peak around 1715 cm⁻¹ libretexts.orglibretexts.org. The ester carbonyl (C=O) stretching vibration is generally found at a slightly higher frequency, in the range of 1735-1750 cm⁻¹ for saturated esters libretexts.orgstudy.com. Therefore, the IR spectrum of this compound is expected to show two distinct carbonyl absorptions in these regions.

In addition to the carbonyl stretches, the ester group also exhibits characteristic C-O stretching vibrations. Esters typically show two strong C-O stretching bands in the region of 1300-1000 cm⁻¹ libretexts.orgspectroscopyonline.com. One of these bands is due to the C-O stretch of the acyl-oxygen bond, and the other is from the O-alkyl bond.

The presence of the aromatic ring from the benzoyl group will give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the cyclohexanone ring will show stretching vibrations just below 3000 cm⁻¹.

By analyzing the positions and intensities of these characteristic absorption bands, IR spectroscopy can unequivocally confirm the presence of both the ketone and the ester functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O stretch | ~1715 | Strong |

| Ester | C=O stretch | ~1740 | Strong |

| Ester | C-O stretch | 1250 - 1300 | Strong |

| Ester | O-C stretch | 1000 - 1150 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Aromatic C-H | C-H stretch | >3000 | Medium |

| Aliphatic C-H | C-H stretch | <3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For this compound, with a molecular formula of C₁₃H₁₄O₃, the expected molecular weight is approximately 218.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 218.

The fragmentation of this compound in the mass spectrometer would be expected to follow pathways characteristic of both ketones and esters. The major fragmentation of cyclic ketones involves α-cleavage, which is the cleavage of a C-C bond adjacent to the carbonyl group miamioh.edu. This can lead to the formation of various fragment ions.

Given the presence of the ester group, fragmentation can also occur at the ester linkage. Cleavage of the bond between the carbonyl carbon of the ester and the oxygen atom can lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak in the mass spectra of benzoyl esters. Another possible fragmentation is the loss of the benzoyloxy group as a radical, leading to a cyclohexanone cation fragment. Further fragmentation of the cyclohexanone ring can also occur.

The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with γ-hydrogens, but it is less likely to be a major pathway for this compound due to the structure of the ring system. The analysis of the different fragment ions and their relative abundances provides a fragmentation "fingerprint" that can be used to confirm the structure of the molecule.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 122 | [C₇H₆O₂]⁺ (Benzoic acid ion) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 98 | [C₆H₁₀O]⁺ (Cyclohexanone radical cation after loss of benzoic acid) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

Based on studies of other 4-substituted cyclohexanones, it is expected that the cyclohexanone ring will adopt a chair conformation in the solid state researchgate.net. The benzoyloxy group at the C4 position can be either in an axial or an equatorial position. The preferred conformation in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces within the crystal. X-ray crystallographic studies on related 4-substituted cyclohexanone derivatives have shown that the substituent can adopt an axial conformation in the solid state, which can be influenced by electrostatic effects acs.orgnih.gov.

A crystal structure of this compound would provide definitive evidence for the preferred solid-state conformation, which can then be compared with the conformational preferences observed in solution by NMR spectroscopy. This comparison can offer insights into the influence of the solvent and crystal packing forces on the molecular conformation.

Computational Chemistry and Theoretical Studies of 4 Benzoyloxy Cyclohexanone

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 4-(Benzoyloxy)cyclohexanone, which features a flexible cyclohexanone (B45756) ring and a rotatable benzoyloxy group, understanding its preferred conformations is crucial as they can significantly influence its physical properties and biological activity.

The cyclohexanone ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for cyclohexane (B81311) derivatives. In the case of this compound, the bulky benzoyloxy group can be positioned in either an axial or equatorial position in the chair conformation. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of these different conformations. By comparing the relative energies, the most stable conformer can be identified.

These calculations involve solving the Schrödinger equation for the molecule, which provides the electronic energy and wave function. From the wave function, various molecular properties can be derived. Geometric optimization is performed to find the structure with the minimum energy, which corresponds to the most stable arrangement of the atoms. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. An electrostatic potential map can also be generated to visualize the charge distribution and identify regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

Table 1: Calculated Properties for Conformers of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | C=O Bond Length (Å) | C-O-C Angle (°) | HOMO-LUMO Gap (eV) |

| Chair (Equatorial) | 0.00 | 1.215 | 117.5 | 5.8 |

| Chair (Axial) | 2.50 | 1.216 | 117.3 | 5.7 |

| Twist-Boat | 5.80 | 1.218 | 119.1 | 5.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as the hydrolysis of the ester linkage or the reduction of the ketone functionality. Reaction pathway modeling allows for the exploration of the potential energy surface of a reaction, connecting reactants to products via transition states.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate the activation energy.

For instance, modeling the base-catalyzed hydrolysis of the ester group in this compound would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent departure of the phenoxy group. By identifying the transition states for each step, the rate-determining step of the reaction can be identified.

Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. These calculations trace the reaction path downhill from the transition state in both forward and reverse directions.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Step | Reaction Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack on ester carbonyl | 15.2 |

| Step 2 | Collapse of tetrahedral intermediate | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from reaction pathway modeling.

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing new molecules with improved biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), involves finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of this compound, QSAR studies could be employed to predict their potential as, for example, enzyme inhibitors or receptor ligands. This process begins with the design of a library of virtual derivatives by modifying the parent structure. For each derivative, a set of molecular descriptors is calculated using computational methods. These descriptors quantify various aspects of the molecule's structure and properties, including:

Steric descriptors: Molecular weight, volume, and surface area.

Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient), which indicates the molecule's lipophilicity.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with experimentally determined (or in some cases, computationally predicted) biological activity. A good QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

For example, a QSAR study on this compound derivatives might explore how substituting the benzene (B151609) ring with different functional groups (e.g., electron-donating or electron-withdrawing groups) affects their biological activity. The model could reveal that, for instance, increased lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for high activity.

Table 3: Molecular Descriptors and Predicted Activity for Hypothetical Derivatives of this compound (Illustrative Data)

| Derivative (Substitution on Benzene Ring) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| 4-H (Parent) | 218.25 | 2.1 | 43.4 | 10.5 |

| 4-Cl | 252.69 | 2.8 | 43.4 | 5.2 |

| 4-OCH₃ | 248.28 | 2.0 | 52.6 | 8.9 |

| 4-NO₂ | 263.25 | 1.9 | 89.2 | 15.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information used in and generated from a QSAR study.

Future Directions and Perspectives in 4 Benzoyloxy Cyclohexanone Research

Untapped Synthetic Potential and Novel Transformations

The true potential of 4-(Benzoyloxy)cyclohexanone likely lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Future research is expected to harness the unique reactivity of its constituent functional groups.

The ketone functionality is a prime site for a variety of transformations. Beyond standard derivatizations, there is an opportunity to explore asymmetric reactions to introduce chirality, a critical feature for many pharmaceuticals. For instance, enantioselective reduction of the ketone could yield chiral alcohols, which are valuable precursors for a range of bioactive compounds. Furthermore, the ketone provides a handle for carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, opening pathways to a diverse array of substituted cyclohexanes.

The benzoyloxy group, while seemingly a simple protecting group, also offers avenues for novel transformations. Its cleavage to unmask the 4-hydroxycyclohexanone (B83380) is a straightforward and important reaction. However, more advanced strategies could involve its intramolecular participation in reactions or its replacement with other functional groups through nucleophilic substitution, potentially leading to novel classes of compounds. The development of new catalytic methods for the selective transformation of the benzoyloxy group in the presence of the ketone would be a significant advancement.

The cyclohexane (B81311) scaffold itself can be a platform for further functionalization. Reactions that modify the ring, such as ring-opening or ring-expansion reactions, could lead to the synthesis of unique acyclic and larger cyclic structures that are not easily accessible through other routes.

Table 1: Potential Novel Transformations of this compound

| Transformation Type | Reagents and Conditions (Illustrative) | Potential Product Class |

| Asymmetric Ketone Reduction | Chiral Borane Reagents (e.g., CBS catalyst), H₂ | Chiral 4-(Benzoyloxy)cyclohexanols |

| Olefination | Wittig Reagents (e.g., Ph₃P=CH₂) | 4-(Benzoyloxy)cyclohexylidenes |

| Ring Expansion | Diazomethane, Lewis Acid | Substituted Cycloheptanones |

| Baeyer-Villiger Oxidation | m-CPBA | Substituted Lactones |

Exploration of New Applications in Emerging Fields

While the current applications of this compound are not widely established, its structural motifs suggest potential in several emerging fields, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the cyclohexanone (B45756) core is a common feature in many biologically active molecules. The benzoyloxy group, being a derivative of benzoic acid, could also contribute to biological activity or serve as a pro-drug moiety. Future research could focus on synthesizing libraries of this compound derivatives and screening them for various biological activities, such as anticancer, antiviral, or anti-inflammatory properties. The synthesis of novel analgesic compounds based on the 4-amino-4-arylcyclohexanone scaffold has been reported, suggesting that derivatives of this compound could also be explored for their potential in central nervous system disorders. nih.gov

In materials science, the rigid cyclohexane ring and the aromatic benzoyl group could be leveraged in the design of new polymers or liquid crystals. The ability to functionalize both the ketone and the ester group allows for the creation of bifunctional monomers that could be incorporated into novel polymeric structures with unique thermal or optical properties.

Development of More Sustainable and Efficient Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and efficient methods for its production.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. A key area for future development will be the use of catalytic methods, particularly those employing earth-abundant and non-toxic metals. For example, the oxidation of 4-(benzyloxy)cyclohexanol (B28230) to the corresponding ketone could be achieved using catalytic amounts of a transition metal complex and a green oxidant like molecular oxygen or hydrogen peroxide.

Biocatalysis represents another promising avenue for the sustainable synthesis of this compound and its derivatives. nih.govspringernature.com Enzymes, such as lipases and oxidoreductases, can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. The enzymatic resolution of racemic mixtures or the direct enzymatic synthesis of chiral derivatives of this compound could provide environmentally friendly alternatives to traditional chemical methods.

Table 2: Comparison of Potential Synthetic Methods for this compound

| Method | Oxidant/Catalyst | Advantages | Challenges |

| Traditional Oxidation | Chromic Acid | High yielding, well-established | Toxic, stoichiometric waste |

| Catalytic Oxidation | Ru/C, O₂ | Atom economical, reusable catalyst | Requires optimization of conditions |

| Biocatalytic Oxidation | Alcohol Dehydrogenase | Mild conditions, high selectivity | Enzyme stability and cost |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the development of more efficient and selective chemical processes. Future research in this area will likely employ a combination of experimental and computational techniques.

Experimental studies could involve kinetic analysis of key reactions, isotopic labeling to trace the fate of atoms, and the isolation and characterization of reaction intermediates. These studies would provide valuable insights into the reaction pathways and the factors that control selectivity. For instance, understanding the mechanism of photochemical reactions of cyclohexanone can shed light on potential side reactions or novel transformations under photochemical conditions. uci.edunih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, can provide a detailed picture of the reaction mechanisms at the molecular level. rsc.orgrsc.org These studies can be used to calculate the energies of reactants, transition states, and products, and to visualize the geometries of these species. This information can help to elucidate the reaction pathways, explain observed selectivities, and guide the design of new catalysts and reaction conditions. For example, computational studies could be used to investigate the transition states of various nucleophilic additions to the ketone, providing a rationale for the observed stereochemical outcomes.

By combining experimental and computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its more rational and efficient use in organic synthesis and other applications.

Q & A

Q. What role does this compound play in synthesizing vitamin D₃ analogues?

- Answer : As a chiral building block, it enables diastereoselective fluorodesilylation reactions to construct the A-ring of 1α-fluoro vitamin D₃. Stereochemical outcomes are controlled by the benzoyloxy group’s spatial orientation .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for cyclocondensation reactions involving this compound?

Q. How do steric effects of the benzoyloxy group impact regioselectivity in multi-step syntheses?

- Answer : In carbazole synthesis, the benzoyloxy group directs cyclization to the para position, whereas bulkier substituents (e.g., trimethylbicycloheptyl) favor meta products. X-ray crystallography of intermediates clarifies these trends .

Methodological Optimization

Q. What catalytic systems enhance the efficiency of benzoyloxy group introduction?

Q. How can enantiomeric excess (ee) be improved in asymmetric reactions using this compound?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) induce high ee (>95%). Dynamic kinetic resolution (DKR) under low-temperature conditions (−20°C) also enhances stereocontrol .

Safety and Handling

Q. What safety protocols are critical when working with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.